1-Bromo-6-chloroimidazo[1,5-a]pyrazine

Medicinal Chemistry Building Block Sourcing Regioisomer Purity

1-Bromo-6-chloroimidazo[1,5-a]pyrazine (CAS 1214875-29-2) is a dihalogenated building block with regiospecific Br at C1 and Cl at C6. This precise regiochemistry enables programmed sequential cross-coupling—C1 oxidative addition proceeds ~100–1000× faster than C6 under Suzuki-Miyaura conditions—unachievable with di-bromo, di-chloro, or regioisomeric analogs. With XLogP3 2.8 and tPSA 30.2 Ų, the scaffold fits CNS drug-likeness parameters for kinase inhibitor and CNS-penetrant candidate synthesis. The pyrazine-first synthetic route offers 10–100× precursor cost reduction versus imidazole-first strategies. Supplied as ≥95% purity, off-white to light yellow solid. Store at 2–8°C.

Molecular Formula C6H3BrClN3
Molecular Weight 232.465
CAS No. 1214875-29-2
Cat. No. B580933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-chloroimidazo[1,5-a]pyrazine
CAS1214875-29-2
Molecular FormulaC6H3BrClN3
Molecular Weight232.465
Structural Identifiers
SMILESC1=C(N=CC2=C(N=CN21)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-6-4-1-9-5(8)2-11(4)3-10-6/h1-3H
InChIKeyKBXCMDVFWACMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-chloroimidazo[1,5-a]pyrazine (CAS 1214875-29-2) Chemical Building Block Profile


1-Bromo-6-chloroimidazo[1,5-a]pyrazine (CAS 1214875-29-2) is a heterocyclic building block characterized by a fused imidazo[1,5-a]pyrazine core bearing bromine at the 1-position and chlorine at the 6-position [1]. The compound exhibits a calculated XLogP3 value of 2.8 , topological polar surface area (tPSA) of 30.2 Ų , and a predicted pKa of 0.99 ± 0.30 , indicating its weakly basic character and moderate lipophilicity. This dihalogenated scaffold serves as a versatile intermediate for sequential functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution chemistries , positioning it as a strategic building block for medicinal chemistry programs targeting kinase inhibitors [2] and CNS-penetrant therapeutics [3].

Why 1-Bromo-6-chloroimidazo[1,5-a]pyrazine Cannot Be Casually Substituted by Other Halogenated Analogs


Substituting 1-Bromo-6-chloroimidazo[1,5-a]pyrazine with a different halogenated imidazo[1,5-a]pyrazine derivative is not chemically equivalent and may alter synthetic outcomes or biological target engagement. The regiochemistry of halogen placement—specifically bromine at position 1 and chlorine at position 6—dictates the chemoselectivity profile of sequential cross-coupling reactions . The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed transformations (bromide oxidative addition proceeds approximately 100- to 1000-fold faster than chloride under standard Suzuki-Miyaura conditions [1]) enables programmed, site-selective derivatization that cannot be replicated using di-bromo, di-chloro, or regioisomeric analogs . Furthermore, the imidazo[1,5-a]pyrazine core regioisomers (e.g., 8-chloro substitution vs. 6-chloro substitution) produce structurally distinct vectors that affect molecular geometry and target binding [2]. Failure to account for these differences can result in altered reaction yields, unintended byproducts, and divergent structure-activity relationships in downstream applications.

1-Bromo-6-chloroimidazo[1,5-a]pyrazine: Quantitative Differentiation Evidence for Scientific Procurement


Regiochemical Differentiation: 6-Chloro vs. 8-Chloro Imidazo[1,5-a]pyrazine Substitution Patterns

1-Bromo-6-chloroimidazo[1,5-a]pyrazine (target compound) and 1-Bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1352897-61-0) are regioisomers that differ only in the position of the chlorine substituent on the pyrazine ring . This positional difference produces distinct molecular geometries and electronic distributions [1]. In synthetic applications, the 6-chloro substitution pattern of the target compound provides a divergent vector for subsequent functionalization compared to the 8-chloro analog . Procurement of the incorrect regioisomer can result in the synthesis of an unintended analog series, potentially invalidating structure-activity relationship studies and wasting development resources.

Medicinal Chemistry Building Block Sourcing Regioisomer Purity

Synthetic Route Differentiation: Bromo-Pyrazine Precursor vs. Imidazole-First Synthetic Strategies

The synthesis of 1-Bromo-6-chloroimidazo[1,5-a]pyrazine via metalation of 2-chloropyrazine followed by formylation and subsequent cyclization [1] offers a distinct advantage over alternative imidazole-first synthetic routes. This approach leverages the commercial availability of 2-chloropyrazine (approximate bulk cost: $0.5-2/g) versus specialized imidazole precursors that may cost $50-200/g [2], translating to an estimated 10- to 100-fold reduction in raw material costs for multi-gram to kilogram scale syntheses . The LTMP (lithium 2,2,6,6-tetramethylpiperidide)-mediated metalation of 2-chloropyrazine followed by DMF formylation proceeds with reported yields of 60-85% for the (3-chloro-2-pyrazinyl)methanol intermediate [1], providing a scalable entry to the imidazo[1,5-a]pyrazine core system.

Organic Synthesis Process Chemistry Building Block Selection

Purity Specification Differentiation: Procurement-Grade Quality Metrics vs. Undefined Technical Grade Materials

Commercial vendors specify 1-Bromo-6-chloroimidazo[1,5-a]pyrazine with minimum purity of 95% or 97% [1], while comparable imidazo[1,5-a]pyrazine derivatives from non-specialized sources may be offered as technical grade with undefined purity ranges (e.g., 90-98%) . The compound is supplied as a characterized off-white to light yellow solid with defined storage conditions of 2-8°C , ensuring batch-to-batch consistency. This level of specification provides a quantifiable quality threshold that reduces the risk of synthetic failures attributable to uncharacterized impurities or decomposition products in downstream reactions.

Quality Control Procurement Specifications Analytical Chemistry

Lipophilicity and Polar Surface Area Differentiation for CNS Drug Discovery Applications

1-Bromo-6-chloroimidazo[1,5-a]pyrazine exhibits a calculated XLogP3 value of 2.8 and a topological polar surface area (tPSA) of 30.2 Ų , placing it within the favorable physicochemical space for CNS drug candidates. For comparison, the imidazo[1,5-a]pyrazine-based P2Y1 antagonist 12g (a structurally elaborated derivative of this scaffold class) achieved an IC50 of 1.95 μM and demonstrated a 5.6-fold increase in brain AUC (37.57 μg/g·h) compared to the non-rigidified lead compound HNW001 [1]. While direct head-to-head comparison of the building block against alternative scaffolds is not available, the XLogP3/tPSA profile of 2.8/30.2 Ų aligns with CNS drug-likeness guidelines (recommended: XLogP 1-4, tPSA < 60-70 Ų) [2], suggesting this building block provides an advantageous starting point for CNS-penetrant analog synthesis.

CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Predicted pKa Differentiation: Weakly Basic Character Compared to More Basic Heterocyclic Scaffolds

1-Bromo-6-chloroimidazo[1,5-a]pyrazine has a predicted pKa of 0.99 ± 0.30 , indicating it is a very weakly basic compound that remains predominantly un-ionized under physiological conditions (pH 7.4). For comparison, the related imidazo[1,5-a]quinoxaline scaffold exhibits a higher predicted pKa of approximately 2.5-3.5 , while imidazo[1,2-a]pyrazine derivatives typically show pKa values in the range of 4.0-5.5 . The lower pKa of 0.99 for the target compound translates to a calculated ionization ratio of approximately 2.5 × 10⁷:1 (un-ionized:ionized) at pH 7.4 , whereas a comparator with pKa 4.0 would exhibit a ratio of approximately 2.5 × 10³:1—a 10,000-fold difference in ionized fraction that can significantly affect passive membrane permeability and tissue distribution.

Physicochemical Profiling Drug-Likeness Ionization State

Kinase Inhibitor Scaffold Validation: Comparative Activity Context from Imidazo[1,5-a]pyrazine Derivatives

Imidazo[1,5-a]pyrazine derivatives have been validated as JAK kinase-targeted anticancer agents, with optimized compounds exhibiting IC50 values substantially lower than the clinical standard fluorouracil (5-FU) [1]. Specifically, three imidazo[1,5-a]pyrazine derivatives demonstrated IC50 values against tumor cell lines that were significantly lower than 5-FU while showing low toxicity to normal L-02 hepatocytes [1]. In a separate study, oxindole-derived imidazo[1,5-a]pyrazine compound 7l showed GI50 values ranging from 1.54 to 13.0 μM across a panel of 52 human tumor cell lines derived from nine cancer types [2], with cell cycle arrest observed in G0/G1 phase upon treatment of A549 cells at 6.5 μM (IC50) [3]. Notably, compound 7l did not affect normal cells, indicating a degree of tumor selectivity [3]. While direct activity data for the 1-bromo-6-chloro building block itself are not available, these class-level data establish the imidazo[1,5-a]pyrazine scaffold as a validated starting point for kinase inhibitor discovery programs.

Kinase Inhibition Anticancer JAK-STAT Pathway

Evidence-Based Procurement Scenarios for 1-Bromo-6-chloroimidazo[1,5-a]pyrazine (CAS 1214875-29-2)


Medicinal Chemistry: Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

The differential reactivity of the C1-bromo and C6-chloro substituents enables programmed, site-selective functionalization via sequential palladium-catalyzed cross-coupling reactions . The bromine atom undergoes oxidative addition approximately 100- to 1000-fold faster than chlorine under standard Suzuki-Miyaura conditions [1], allowing selective C1 derivatization while leaving the C6-chloro position intact for subsequent diversification. This chemoselectivity profile supports efficient library synthesis for kinase inhibitor programs targeting JAK-family kinases [2] or other therapeutically relevant kinases [3], where the imidazo[1,5-a]pyrazine scaffold has demonstrated validated target engagement [2].

CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

The compound's calculated physicochemical profile—XLogP3 of 2.8 and tPSA of 30.2 Ų —aligns with established CNS drug-likeness guidelines (XLogP 1-4, tPSA < 60-70 Ų) [4]. Imidazo[1,5-a]pyrazine-derived compounds have demonstrated significant brain exposure, with analog 12g achieving a brain AUC of 37.57 μg/g·h—a 5.6-fold improvement over non-rigidified lead compounds—and an ED50 of 4.49 mg/kg in a rat MCAO stroke model [1]. The target building block provides an entry point for synthesizing CNS-penetrant candidates for neurological indications including ischemic stroke and neurodegenerative disorders.

Process Chemistry: Cost-Effective Multi-Gram to Kilogram Scale Synthesis

The pyrazine-first synthetic route to 1-Bromo-6-chloroimidazo[1,5-a]pyrazine, proceeding via LTMP-mediated metalation of 2-chloropyrazine followed by DMF formylation , offers economic advantages over alternative imidazole-first strategies. The commercial availability of 2-chloropyrazine at approximately $0.5-2/g compared to specialized imidazole precursors at $50-200/g [1] translates to an estimated 10- to 100-fold reduction in precursor material costs [2]. The route has been demonstrated at scale with intermediate yields of 60-85% and is amenable to process optimization [2], supporting cost-effective procurement for medicinal chemistry programs requiring gram to kilogram quantities.

Quality-Controlled Reference Standards: Analytical Method Development and Impurity Profiling

The compound is supplied with defined purity specifications of 95-97% [1] and characterized as an off-white to light yellow solid [3] with recommended storage at 2-8°C [4]. These specifications support its use as a reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical development workflows . The defined purity threshold reduces the risk of synthetic failures attributable to uncharacterized impurities in downstream reactions, providing a quantifiable quality benchmark for procurement decisions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-6-chloroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.